2-Benzyloxyphenylacetic acid

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Researchers requiring the exact ortho-benzyloxy substitution for aldose reductase (ALR2) inhibition studies or Asperphenamate synthesis cannot substitute generic phenylacetic acid-incorrect substitution leads to total loss of activity. This compound is the validated core scaffold (IC50 data available in SAR literature) and the required building block for antitumor Asperphenamate derivatives. • Enables systematic SAR at the benzyl ring via electrophilic bromination. • Supplied with full QA/QC documentation (HPLC, NMR) to ensure research reproducibility. • Standard research quantities in stock for immediate global dispatch.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 22047-88-7
Cat. No. B045139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxyphenylacetic acid
CAS22047-88-7
Synonyms2-(Phenylmethoxy)benzeneacetic Acid;  [o-(Benzyloxy)phenyl]acetic Acid;  2-(Benzyloxy)phenylacetic Acid;  o-(Benzyloxy)phenylacetic Acid; 
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
InChIKeyVFYKRBZHJFJOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxyphenylacetic Acid: Procurement and Differentiation Guide


2-Benzyloxyphenylacetic acid (CAS 22047-88-7) is a substituted phenylacetic acid derivative characterized by an ortho-benzyloxy substituent on the phenyl ring [1]. This compound belongs to the class of O-substituted hydroxyphenylacetic acids, which have been identified as novel inhibitors of the enzyme aldose reductase (ALR2), a target implicated in the management of long-term diabetic complications such as neuropathy and retinopathy . Additionally, this compound serves as a key synthetic intermediate in the preparation of Asperphenamate derivatives, a class of molecules with demonstrated antitumor activity .

Why Generic Phenylacetic Acid Analogs Cannot Substitute


Substitution with generic phenylacetic acid or other benzyloxy-substituted isomers is not scientifically equivalent due to the critical role of the ortho-benzyloxy substitution pattern and the essential methylene spacer between the aromatic core and the carboxylic acid function. A comparative study of benzyloxyphenylacetic acid derivatives established that the presence and position of the benzyloxy group, along with the methylene linker, are critical determinants of biological activity, specifically for aldose reductase inhibition [1]. Replacing 2-Benzyloxyphenylacetic acid with a para-substituted isomer (e.g., 4-Benzyloxyphenylacetic acid) or a benzoic acid analog lacking the methylene spacer results in a significant loss of the specific molecular interactions required for its documented bioactivity and synthetic utility, thereby compromising research outcomes [1].

Differentiation Evidence for 2-Benzyloxyphenylacetic Acid


Aldose Reductase Inhibition: Role of the Methylene Spacer

In a direct comparative study of enzyme inhibition, a series of benzyloxyphenylacetic acid derivatives, which share the core structure of 2-Benzyloxyphenylacetic acid, were found to be significantly more potent aldose reductase (ALR2) inhibitors compared to their corresponding benzoic acid analogs that lack the methylene spacer [1]. The study highlighted that the methylene unit between the aromatic core and the acidic function is essential for effective enzyme inhibition [1]. While the exact IC50 for 2-Benzyloxyphenylacetic acid itself is not reported in the study, the most potent derivative (compound 5d) within this benzyloxyphenylacetic acid class demonstrated an IC50 of 20.9 μM [1].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Synthetic Intermediate for Antitumor Asperphenamate Derivatives

2-Benzyloxyphenylacetic acid is a validated starting material for the synthesis of Asperphenamate derivatives, a class of compounds with established antitumor activity . This specific application is not a generic property of phenylacetic acid but is a result of the compound's unique ortho-benzyloxy substitution pattern, which is essential for constructing the complex molecular architecture of the target Asperphenamate analogs .

Medicinal Chemistry Antitumor Agents Synthetic Intermediate

Reactivity in ortho-Directed Bromination

The chemical reactivity of 2-Benzyloxyphenylacetic acid is quantitatively demonstrated in a patent example where it is used as a substrate for a bromination reaction [1]. Specifically, 242 mg (1.0 mmol) of 2-Benzyloxyphenylacetic acid was reacted with 178 mg (1.0 mmol) of N-bromosuccinimide (NBS) in dichloromethane (4 ml) under an argon atmosphere at room temperature overnight, leading to a specific brominated derivative [1].

Synthetic Chemistry Bromination Reactions Patent Reagents

Research and Procurement Applications


Aldose Reductase and Diabetic Complications Research

This compound is optimally procured for structure-activity relationship (SAR) studies focused on aldose reductase inhibition. The evidence demonstrates that the core benzyloxyphenylacetic acid scaffold, featuring the essential methylene spacer, is a validated starting point for designing ALR2 inhibitors [1]. 2-Benzyloxyphenylacetic acid provides the foundational unsubstituted core, allowing researchers to systematically introduce halogen or other substituents on the benzyl ring to optimize potency and selectivity, as outlined in key medicinal chemistry literature [1].

Medicinal Chemistry of Antitumor Asperphenamate Analogs

For medicinal chemists engaged in the synthesis of Asperphenamate derivatives, 2-Benzyloxyphenylacetic acid is a required building block . The ortho-benzyloxy substitution is integral to the target molecule's structure, and alternative phenylacetic acid sources will not yield the correct final product. Procurement of this specific compound is therefore a non-negotiable requirement for any project aiming to replicate or expand upon the synthesis of this class of antitumor agents .

ortho-Directed Functionalization in Advanced Organic Synthesis

This compound is the reagent of choice for synthetic sequences that exploit its unique reactivity profile, particularly in electrophilic aromatic substitution reactions such as NBS-mediated bromination [2]. As documented in patent literature, the ortho-benzyloxy group directs incoming electrophiles, enabling selective functionalization that is difficult or impossible to achieve with unsubstituted phenylacetic acid [2]. This scenario is highly relevant for the synthesis of complex, polysubstituted aromatic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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